molecular formula C16H15NO3 B14617033 N-[2-(Benzyloxy)-2-oxoethyl](phenyl)methanimine N-oxide CAS No. 58581-42-3

N-[2-(Benzyloxy)-2-oxoethyl](phenyl)methanimine N-oxide

Cat. No.: B14617033
CAS No.: 58581-42-3
M. Wt: 269.29 g/mol
InChI Key: MLNKMOCFRSZLSZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-(Benzyloxy)-2-oxoethylmethanimine N-oxide typically involves the oxidation of a tertiary amine to form the N-oxide. One common method is the Cope Elimination, where a tertiary amine is treated with hydrogen peroxide and a base to form the N-oxide . The reaction conditions usually involve the use of a strong hydroxide base and hydrogen peroxide or a peroxyacid like m-CPBA.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of reagents and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

N-2-(Benzyloxy)-2-oxoethylmethanimine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the N-oxide can yield the corresponding amine, while oxidation can lead to further oxidized products.

Scientific Research Applications

N-2-(Benzyloxy)-2-oxoethylmethanimine N-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-2-(Benzyloxy)-2-oxoethylmethanimine N-oxide involves its ability to undergo various chemical transformations. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with enzymes and other biological molecules, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-2-(Benzyloxy)-2-oxoethylmethanimine N-oxide is unique due to its specific structure, which combines the properties of an N-oxide with a benzylic position. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

58581-42-3

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

N-(2-oxo-2-phenylmethoxyethyl)-1-phenylmethanimine oxide

InChI

InChI=1S/C16H15NO3/c18-16(20-13-15-9-5-2-6-10-15)12-17(19)11-14-7-3-1-4-8-14/h1-11H,12-13H2

InChI Key

MLNKMOCFRSZLSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C[N+](=CC2=CC=CC=C2)[O-]

Origin of Product

United States

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